Regiochemical Differentiation from Isomers Sharing the Same Molecular Formula
The target compound (CAS 1791423-48-7) is one of at least three constitutional isomers sharing the formula C6H5F7O3 and molecular weight 258.09 g/mol that are commercially offered as battery electrolyte solvents . The specific arrangement places seven fluorine atoms across two distinct fluoroalkyl groups: a tetrafluoropropyl group (–CH2–CF2–CHF2) and a trifluoroethyl group (–CH2–CF3). This contrasts with 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1980076-03-6, PC450298), which distributes fluorines differently (five on the propyl, two on the ethyl), and 2,2,3,3,4,4,4-heptafluorobutyl methyl carbonate (CAS 277332-95-3), which concentrates all seven fluorines on the butyl chain while leaving the methyl group non-fluorinated . Theoretical work on analogous fluorinated carbonates demonstrates that the position of fluorine substitution, not merely the total fluorine count, significantly modulates both oxidation potential (variations up to ~0.5 V calculated) and reduction potential, which in turn governs SEI composition and cathode electrolyte interphase (CEI) stability [1].
| Evidence Dimension | Fluorine atom distribution pattern across constitutional isomers (C6H5F7O3) |
|---|---|
| Target Compound Data | 7 F atoms distributed as 4 F on propyl chain + 3 F on ethyl chain (2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroethyl carbonate) |
| Comparator Or Baseline | Isomer A: 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate (5 F on propyl, 2 F on ethyl; CAS 1980076-03-6). Isomer B: 2,2,3,3,4,4,4-Heptafluorobutyl methyl carbonate (7 F on butyl, 0 F on methyl; CAS 277332-95-3) |
| Quantified Difference | Distinct regiochemical distribution; theoretical models predict oxidation potential shifts of ~0.1-0.5 V depending on fluorination position pattern [1] |
| Conditions | Theoretical DFT calculations on linear fluorinated carbonates vs. Li+/Li; experimental validation for this specific compound has not been published |
Why This Matters
Selecting the correct isomer is critical because the fluorine distribution pattern directly influences the electrolyte's oxidative stability window and SEI-forming chemistry, which are key procurement specifications for high-voltage battery applications.
- [1] X. Yang, X. Liu, J. Han, Z. Liu, X. Zhang. Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. J. Phys. Chem. B 2023, 127 (13), 3024-3035. View Source
